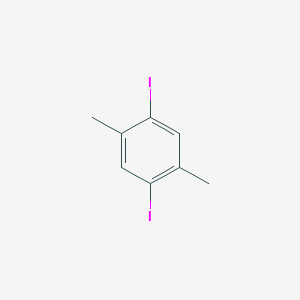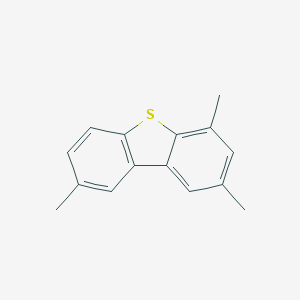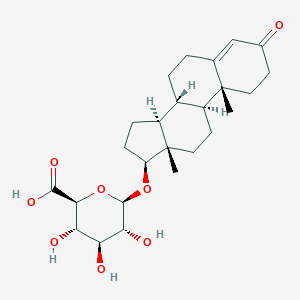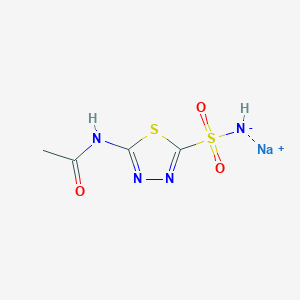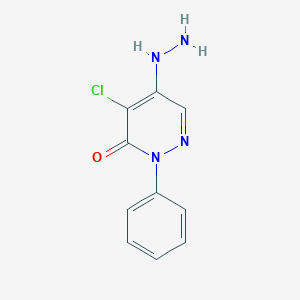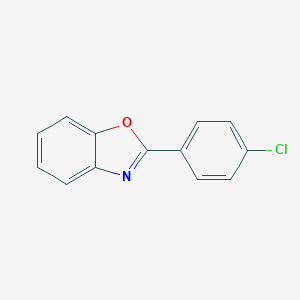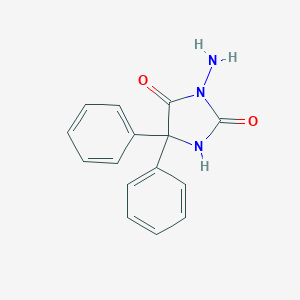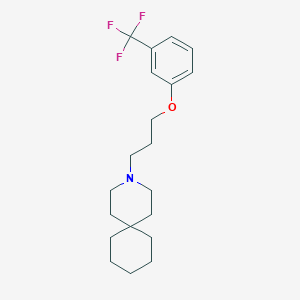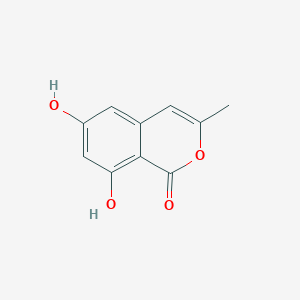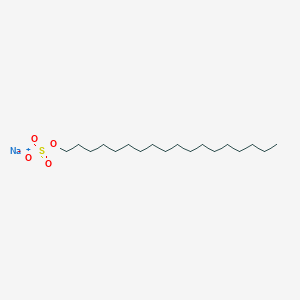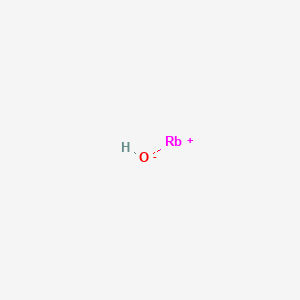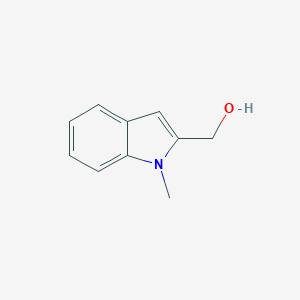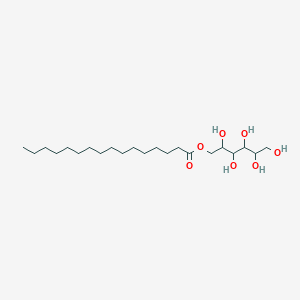
D-Glucitol monopalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol monopalmitate, also known as palmitic acid ester of D-sorbitol, is a synthetic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is synthesized by the esterification of palmitic acid with D-sorbitol, a sugar alcohol commonly found in fruits and berries.
Mécanisme D'action
D-Glucitol monopalmitate works by forming a stable emulsion between oil and water-based components, thereby preventing them from separating. It also acts as a surfactant, reducing the surface tension between two immiscible liquids, and facilitating their mixing. Additionally, it can penetrate the skin and act as a moisturizer, reducing water loss from the skin surface.
Effets Biochimiques Et Physiologiques
Studies have shown that D-Glucitol monopalmitate has antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative damage. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Furthermore, it has been shown to have a positive effect on lipid metabolism and can reduce cholesterol levels in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
D-Glucitol monopalmitate has several advantages for lab experiments, such as its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. However, its high cost and limited availability can be a limitation for some experiments. Additionally, its use in lab experiments may not always be applicable to in vivo systems, and further studies are required to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on D-Glucitol monopalmitate. One area of interest is its potential use as a drug delivery system for targeted drug delivery. Another area of research is its use in the development of functional foods and nutraceuticals. Additionally, further studies are required to determine its safety and efficacy in humans and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, D-Glucitol monopalmitate is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of D-Glucitol monopalmitate involves the reaction between D-Glucitol monopalmitate acid and D-sorbitol in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure, and the resulting product is purified through various methods such as recrystallization and chromatography.
Applications De Recherche Scientifique
D-Glucitol monopalmitate has been extensively studied for its potential applications in various fields such as food, pharmaceuticals, and cosmetics. In the food industry, this compound is used as an emulsifier, stabilizer, and thickener in various products such as ice creams, sauces, and baked goods. In the pharmaceutical industry, it is used as a drug delivery system due to its ability to enhance the solubility and bioavailability of drugs. In the cosmetics industry, it is used as an emollient and moisturizer in various skincare products.
Propriétés
Numéro CAS |
1333-66-0 |
|---|---|
Nom du produit |
D-Glucitol monopalmitate |
Formule moléculaire |
C22H44O7 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
2,3,4,5,6-pentahydroxyhexyl hexadecanoate |
InChI |
InChI=1S/C22H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(26)29-17-19(25)22(28)21(27)18(24)16-23/h18-19,21-25,27-28H,2-17H2,1H3 |
Clé InChI |
OZVSZAQHQAHZNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Autres numéros CAS |
1333-66-0 |
Synonymes |
D-glucitol monopalmitate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



